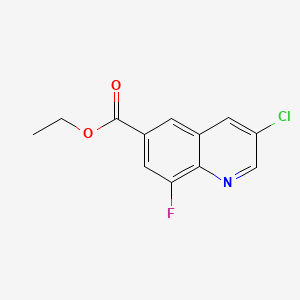

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with ethyl 2-fluoroacetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by cyclization to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate can be compared with other quinoline derivatives such as:

- Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate

- Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Uniqueness

The unique combination of chlorine and fluorine atoms at specific positions on the quinoline ring gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₉H₈ClFNO₂

- Molecular Weight : 215.62 g/mol

- IUPAC Name : this compound

The presence of chlorine and fluorine substituents in its structure enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinoline derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, as summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 1.0 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 4.0 |

These results indicate that this compound is particularly potent against Gram-positive bacteria, with an MIC lower than that of standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. For instance, it has been shown to inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes key findings regarding its cytotoxic effects:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 50 | Induction of apoptosis and cell cycle arrest |

| MCF-7 | 40 | Inhibition of topoisomerase II |

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains :

A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value of 0.125 µg/mL, indicating significant potential for treating infections caused by resistant strains . -

Cytotoxicity Assessment in Cancer Research :

In a comparative study with existing chemotherapeutics, this compound exhibited lower cytotoxicity towards normal fibroblast cells while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index for future drug development .

Properties

Molecular Formula |

C12H9ClFNO2 |

|---|---|

Molecular Weight |

253.65 g/mol |

IUPAC Name |

ethyl 3-chloro-8-fluoroquinoline-6-carboxylate |

InChI |

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-3-7-4-9(13)6-15-11(7)10(14)5-8/h3-6H,2H2,1H3 |

InChI Key |

OSGFNADBNPAIDY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.